N-{1-butyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide
Description
N-{1-butyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropanecarboxamide core linked to a substituted pyrrole ring. The pyrrole moiety is functionalized with a butyl group at the N1 position, a 4-methoxyphenylsulfonyl group at C3, and methyl groups at C4 and C3.
Properties
Molecular Formula |
C21H28N2O4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[1-butyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C21H28N2O4S/c1-5-6-13-23-15(3)14(2)19(20(23)22-21(24)16-7-8-16)28(25,26)18-11-9-17(27-4)10-12-18/h9-12,16H,5-8,13H2,1-4H3,(H,22,24) |
InChI Key |
IPPVAYZVQNURDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=C1NC(=O)C2CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-butyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide typically involves multiple steps, including the formation of the pyrrole ring, introduction of the cyclopropane carboxamide group, and subsequent substitution reactions to introduce the butyl, methoxyphenyl, and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyrrole moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the pyrrole nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) under controlled temperatures.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-butyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{1-butyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopropanecarboxamide Moieties
Compound A: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()
- Core Structure: Cyclopropanecarboxamide with a phenyl group at C1 and a 4-methoxyphenoxy substituent at C2.
- Key Differences :
- Lacks the sulfonyl group and pyrrole ring present in the target compound.
- Features a diethylamide group instead of the butyl-substituted pyrrole.
- Synthetic Pathway: Prepared via reaction of N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide with 4-methoxyphenol, yielding diastereomers (dr 23:1) after silica gel chromatography .
- Implications: The ether linkage (phenoxy) may reduce metabolic stability compared to the sulfonyl group in the target compound.
Compound B: N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide Hydrochloride ()
- Core Structure : Cyclopropanecarboxamide linked to a pyridinyl-pyrrole system with a sulfonamide-functionalized side chain.
- Key Differences: Replaces the 4-methoxyphenylsulfonyl group with a 2-aminoethylsulfonyl moiety. Incorporates a pyridine ring instead of a fully substituted pyrrole.
- Synthetic Pathway : Utilizes sulfonylation of dihydro-pyrrole intermediates followed by purification via flash chromatography .
Sulfonamide-Containing Pyrrole Derivatives
Compound C: N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide ()
- Core Structure : Cyclopropanesulfonamide fused to a pyrrolopyridine scaffold.
- Key Differences :
- Features a nitro-substituted pyrrolopyridine instead of a dimethylpyrrole.
- Contains a cyclopentyl-ethylamine linker absent in the target compound.
- Synthetic Pathway : Involves palladium-catalyzed hydrogenation and sequential sulfonylation .
Compound D: 4-Methoxy-phenylsulfonyl ethyl thienopyrrole derivatives ()
- Core Structure: Thieno[3,4-c]pyrrole with a 4-methoxyphenylsulfonylethyl group.
- Key Differences: Replaces pyrrole with a thienopyrrole heterocycle, altering electronic properties. Includes a methylsulfonyl ethyl chain instead of direct sulfonylation on the pyrrole ring.
- Implications: The thienopyrrole system may enhance π-stacking interactions in protein binding pockets.
Comparative Analysis Table
Biological Activity
N-{1-butyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 392.5 g/mol. Its structure features a pyrrole ring, a cyclopropanecarboxamide moiety, and a sulfonamide group with a 4-methoxyphenyl substituent, which is crucial for its biological interactions.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.5 g/mol |
| Key Functional Groups | Pyrrole, cyclopropanecarboxamide, sulfonamide |
| Potential Biological Targets | Enzymes involved in inflammation and cancer |
The biological activity of this compound is primarily attributed to its sulfonamide group, known for its antibacterial properties and enzyme inhibition capabilities. It may modulate the activity of specific enzymes or receptors involved in inflammatory processes or cancer cell proliferation.
Enzyme Inhibition
Research indicates that the compound may inhibit key enzymes associated with inflammatory responses and tumor growth. For instance, compounds with similar structural features have shown significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory processes.
Pharmacokinetics
Preliminary studies suggest favorable pharmacokinetic properties for this compound. Oral bioavailability has been noted to exceed 90% in animal models, indicating efficient absorption and systemic availability.
Case Studies
- Antitumor Activity : In vitro studies demonstrated that derivatives of similar compounds exhibited significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism involved the induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio .
- Anti-inflammatory Effects : A related study showed that compounds with similar sulfonamide groups effectively reduced inflammation in murine models by inhibiting the production of pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}carboxamide | Pyrrole ring with benzyl group | Anticancer activity |
| N-{3-[4-(trifluoromethyl)phenyl]sulfonyl}-pyrrolidine | Contains trifluoromethyl group | Enhanced lipophilicity |
| N-{3-[4-chlorophenyl]sulfonyl}-pyrrolidine | Chlorine substituent on phenyl ring | Different electronic properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
